molecular formula C8H8INO2 B3333425 Ethyl 5-iodopicolinate CAS No. 98546-32-8

Ethyl 5-iodopicolinate

Cat. No.: B3333425
CAS No.: 98546-32-8
M. Wt: 277.06 g/mol
InChI Key: QPSJNTQZFLZFPH-UHFFFAOYSA-N
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Description

Ethyl 5-iodopicolinate is an organic compound with the molecular formula C8H8INO2 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an iodine atom, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-iodopicolinate can be synthesized through several methods. One common approach involves the iodination of ethyl picolinate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the 5-position of the pyridine ring.

Another method involves the direct esterification of 5-iodopicolinic acid with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. Conversely, the compound can undergo oxidation to form the corresponding carboxylic acid.

    Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products include 5-azidopicolinate or 5-thiocyanatopicolinate esters.

    Reduction: The major product is 5-iodopicolinyl alcohol.

    Oxidation: The major product is 5-iodopicolinic acid.

    Coupling: Products include various biaryl compounds.

Scientific Research Applications

Ethyl 5-iodopicolinate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-iodopicolinate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the target enzyme. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Ethyl 5-iodopicolinate can be compared with other iodinated picolinates and esters:

    Ethyl 2-iodopicolinate: Similar structure but with the iodine atom at the 2-position, which may result in different reactivity and biological activity.

    Mthis compound: The methyl ester analog, which may have different solubility and reactivity properties.

    5-Bromopicolinate Esters: Bromine analogs that may exhibit different reactivity due to the different halogen atom.

This compound is unique due to the specific positioning of the iodine atom, which can influence its chemical reactivity and interactions in biological systems.

Properties

IUPAC Name

ethyl 5-iodopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSJNTQZFLZFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720864
Record name Ethyl 5-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98546-32-8
Record name Ethyl 5-iodopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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